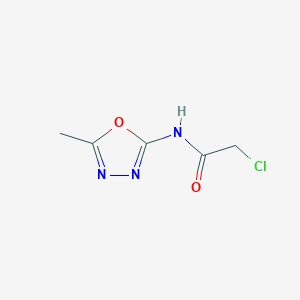
2-Chloro-4-methyl-6-(trifluoromethyl)pyridine
Übersicht
Beschreibung
2-Chloro-4-methyl-6-(trifluoromethyl)pyridine is a chemical compound with the CAS Number: 749256-90-4 . It has a molecular weight of 195.57 . It is a key product of insecticide in developed countries . It is not only a new pesticide intermediate, but also widely used in organic synthesis, dye, and medicine .
Synthesis Analysis
2-Chloro-4-methyl-6-(trifluoromethyl)pyridine can be synthesized from 2-chloro-4-iodopyridine . The synthesis of trifluoromethylpyridines (TFMP) and its derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine is represented by the InChI code: 1S/C7H5ClF3N/c1-4-2-5(7(9,10)11)12-6(8)3-4/h2-3H,1H3 . The InChI key is SXLBWNSGCIEART-UHFFFAOYSA-N .Chemical Reactions Analysis
The introduction of trifluoromethyl groups into the heterocycle can improve the lipophilicity of the compound, thereby improving the permeability to biological membranes and tissues and the electron attraction during the reaction of the same biological body, and enhancing the physiological activity of the compound .Physical And Chemical Properties Analysis
2-Chloro-4-methyl-6-(trifluoromethyl)pyridine is a solid at room temperature . It has a density of 1.354±0.06 g/cm3 . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Synthesis of Pesticides
This compound is used as an intermediate in the synthesis of various pesticides. Its derivatives have been found effective in controlling cyanobacteria in water and possess herbicidal activity .
Preparation of Metal-Organic Frameworks (MOFs)
MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are utilized in gas storage, separation, and catalysis. The trifluoromethyl group in the compound can enhance the stability and functionality of MOFs .
Synthesis of Aminopyridines
Aminopyridines are important intermediates for pharmaceuticals and agrochemicals. This compound can be used as a reactant for the preparation of aminopyridines through amination reactions .
Catalytic Ligand for Aerobic Oxidative Coupling
It serves as a catalytic ligand for regioselective preparation of tetramethylbiphenyls, which are important for creating materials like liquid crystals and organic light-emitting diodes (OLEDs) .
Synthesis of Fluazifop
Fluazifop is an herbicide used to control grass weeds. The compound can be converted into key intermediates required for the synthesis of fluazifop, showcasing its role in agrochemical production .
Production of Crop-Protection Products
Derivatives of this compound are used in producing several crop-protection products, indicating its importance in agricultural chemistry .
Wirkmechanismus
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has Acute oral toxicity, Acute dermal toxicity, Acute Inhalation Toxicity - Vapors, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, Specific target organ toxicity (single exposure). The target organs are the respiratory system .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-4-methyl-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c1-4-2-5(7(9,10)11)12-6(8)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYVWTDOIYYSDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651843 | |
| Record name | 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
749256-90-4 | |
| Record name | 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[5-(2-Nitrophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1414942.png)
![3-[5-(3-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B1414945.png)
![rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B1414946.png)
![N-[(4-bromothiophen-2-yl)methyl]cyclopropanamine](/img/structure/B1414947.png)

![Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}acetate](/img/structure/B1414949.png)
![(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid](/img/structure/B1414953.png)

![2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1414955.png)
![2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline](/img/structure/B1414957.png)



![3-[(2-Chlorobenzyl)thio]-1-propanamine](/img/structure/B1414963.png)